molecular formula C16H18O3 B1465663 (4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol CAS No. 36801-17-9

(4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol

Cat. No. B1465663
CAS RN: 36801-17-9
M. Wt: 258.31 g/mol
InChI Key: YJRCEIRFLINPTO-UHFFFAOYSA-N
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Description

(4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol, also known as MMMP, is a chemical compound that belongs to the family of phenylmethanols. It is a white crystalline solid that has been widely used in scientific research for its potential applications in various fields.

Scientific Research Applications

Pharmaceuticals Synthesis

This compound serves as a precursor in the synthesis of various pharmaceuticals. Its structure is conducive to forming secondary amines, which are integral to many drugs, including antidepressants like clomipramine and desipramine, as well as analgesics such as codeine and morphine .

Agrochemicals Development

The methoxy groups in the compound can be used to create agrochemicals. These chemicals often require stable yet reactive intermediates for their synthesis, and (4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol can provide this stability .

Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, this compound could be utilized in the development of OLEDs. The methoxy groups may facilitate electron transfer, which is crucial for the efficient functioning of these devices .

Dye Manufacturing

The compound’s structure is suitable for the synthesis of azo dyes. Azo dyes are used extensively in the textile industry for their vivid colors and chemical stability .

Catalysis

(4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol can act as a ligand in catalytic processes. Its phenyl rings might bind to metals, facilitating various catalytic reactions .

Supramolecular Chemistry

Due to its potential for hydrogen bonding and molecular interactions, this compound can be used in the design of supramolecular structures, which have applications in drug delivery and molecular recognition .

Fluorous Biphasic Catalysis

It can be used as an internal standard in fluorous biphasic catalysis reactions, which are a type of green chemistry that aims to reduce environmental impact .

Antioxidant Research

This compound may also have applications in antioxidant research. Its phenolic structure is similar to that of many natural antioxidants, which can scavenge free radicals and prevent oxidative damage .

properties

IUPAC Name

(4-methoxy-2-methylphenyl)-(4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-11-10-14(19-3)8-9-15(11)16(17)12-4-6-13(18-2)7-5-12/h4-10,16-17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRCEIRFLINPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-2-methylphenyl)(4-methoxyphenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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